molecular formula C9H10N2OS B13289702 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol

Cat. No.: B13289702
M. Wt: 194.26 g/mol
InChI Key: HNYKNVDVMVPSHB-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol is an organic compound that features both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling of Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole and thiophene rings through an appropriate linker, such as an ethan-1-ol group. This can be achieved using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrazole or thiophene rings.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Tosyl chloride, thionyl chloride

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a deoxygenated compound

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrazol-4-yl)-2-(furan-3-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

    1-(1H-Imidazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol is unique due to the combination of pyrazole and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)-2-thiophen-3-ylethanol

InChI

InChI=1S/C9H10N2OS/c12-9(8-4-10-11-5-8)3-7-1-2-13-6-7/h1-2,4-6,9,12H,3H2,(H,10,11)

InChI Key

HNYKNVDVMVPSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(C2=CNN=C2)O

Origin of Product

United States

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